

A Comprehensive Technical Guide to the Physical Properties of 2-Iodoethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodoethanol**

Cat. No.: **B1213209**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoethanol, also known as ethylene iodohydrin, is an organic compound with the chemical formula C_2H_5IO .^{[1][2]} It presents as a clear, colorless to yellow-brown liquid and is recognized for its utility as a reagent in various organic synthesis applications.^{[3][4]} Notably, it serves as a precursor in the synthesis of neuroexcitants, such as kainic acid and its derivatives, making its physical and chemical characteristics of significant interest to researchers in medicinal chemistry and drug development.^{[1][5][6]} This guide provides an in-depth overview of the core physical properties of **2-Iodoethanol**, detailed experimental protocols for their determination, and visual representations of experimental workflows and logical chemical relationships.

Core Physical Properties of 2-Iodoethanol

The quantitative physical properties of **2-Iodoethanol** are summarized in the table below for ease of reference and comparison. These values are compiled from various chemical suppliers and databases.

Property	Value	Notes
Molecular Formula	C_2H_5IO	[1] [7]
Molecular Weight	171.97 g/mol	[1] [2] [6]
Appearance	Clear colorless to yellow-brown liquid	[3] [4]
Boiling Point	85 °C at 25 mmHg (33 hPa)	[8]
Density	2.205 g/mL at 25 °C	[8]
Refractive Index (n^{20}/D)	1.572	[8]
Flash Point	65 °C (149 °F) - closed cup	[9]
Solubility	Soluble in water and chloroform; slightly soluble in methanol.	[8] [10]
Stability	Light sensitive; often stabilized with copper.	[4] [6] [9]
Storage Temperature	2-8°C	[9] [10] [11]

Experimental Protocols

The determination of the physical properties of chemical compounds like **2-Iodoethanol** requires standardized and precise experimental methodologies. Below are detailed protocols for the key properties listed above.

Determination of Boiling Point at Reduced Pressure

The boiling point of **2-Iodoethanol** is reported at reduced pressure (85 °C at 25 mmHg) because it may decompose at its atmospheric boiling point.

Methodology: Simple Distillation Under Reduced Pressure

- Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system must be connected

to a vacuum pump with a manometer to monitor the pressure. A capillary tube, sealed at one end, is placed in the round-bottom flask (open end down) to ensure smooth boiling.

- Sample Preparation: Place a small volume (e.g., 2-3 mL) of **2-Iodoethanol** into the round-bottom flask along with a few boiling chips or the capillary tube.
- Procedure: a. Ensure all glass joints are properly sealed to maintain a vacuum. b. Gradually reduce the pressure in the system using the vacuum pump to the desired pressure (e.g., 25 mmHg), as indicated by the manometer. c. Begin heating the flask gently using a heating mantle or oil bath. d. Observe the liquid for the steady evolution of bubbles from the end of the capillary tube. e. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, characterized by a stable temperature reading on the thermometer as the vapor condenses in the condenser.[\[12\]](#) f. Record the temperature and the precise pressure at which this stable boiling occurs.

Determination of Density

Methodology: Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of a liquid.[\[4\]](#) [\[13\]](#)

- Apparatus: A pycnometer (a glass flask with a specific volume, often fitted with a capillary stopper) and an analytical balance are required.[\[5\]](#)
- Procedure: a. Calibration: i. Thoroughly clean and dry the pycnometer and its stopper. ii. Weigh the empty, dry pycnometer on an analytical balance (m_0).[\[10\]](#) iii. Fill the pycnometer with a reference liquid of known density at a specific temperature, such as distilled water (ρ_{water}). Ensure the liquid fills the capillary of the stopper. iv. Carefully dry the exterior of the pycnometer and weigh it (m_1). v. Measure the temperature of the water. vi. The volume of the pycnometer (V) can be calculated: $V = (m_1 - m_0) / \rho_{\text{water}}$.[\[13\]](#) b. Sample Measurement: i. Empty and dry the pycnometer. ii. Fill the pycnometer with **2-Iodoethanol**. iii. Weigh the filled pycnometer at the same temperature (m_2). iv. The density of **2-Iodoethanol** (ρ_{sample}) is calculated as: $\rho_{\text{sample}} = (m_2 - m_0) / V$.[\[13\]](#)

Determination of Refractive Index

Methodology: Abbe Refractometer

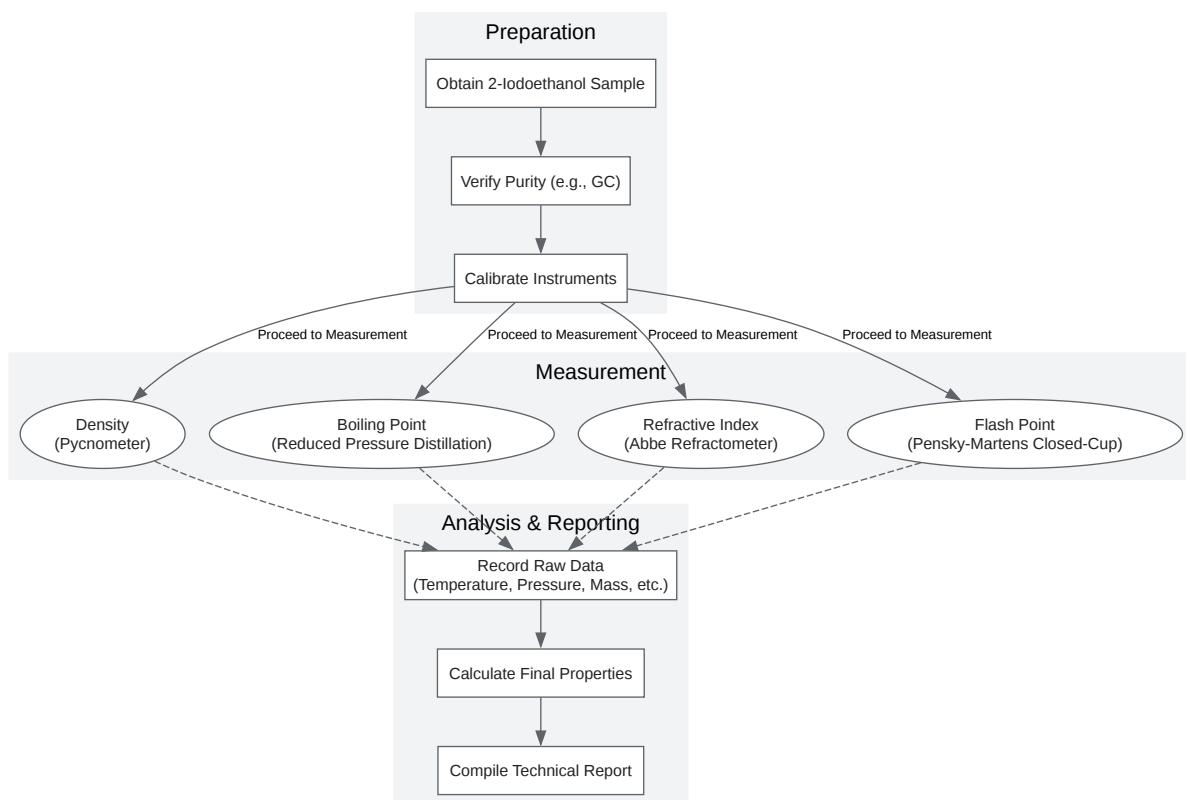
The Abbe refractometer is a standard instrument for measuring the refractive index of liquids. [14]

- Apparatus: An Abbe refractometer with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism stage.
- Procedure: a. Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water ($n^{20}/D = 1.3330$).[15] b. Sample Application: Open the prism assembly of the refractometer. Place 2-3 drops of **2-Iodoethanol** onto the surface of the measuring prism.[15][16] c. Measurement: i. Close the prisms gently. ii. Turn on the light source and look through the eyepiece. iii. Rotate the adjustment knob to bring the boundary line between the light and dark regions into the center of the crosshairs.[17] iv. If color fringes are observed, adjust the compensator dial to get a sharp, achromatic boundary line. v. Read the refractive index value directly from the instrument's scale.[16] vi. Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Determination of Flash Point

Methodology: Pensky-Martens Closed-Cup Test (ASTM D93)

The flash point is determined using a closed-cup method to simulate conditions in a closed container and provide a more conservative and precise value.[1][3]

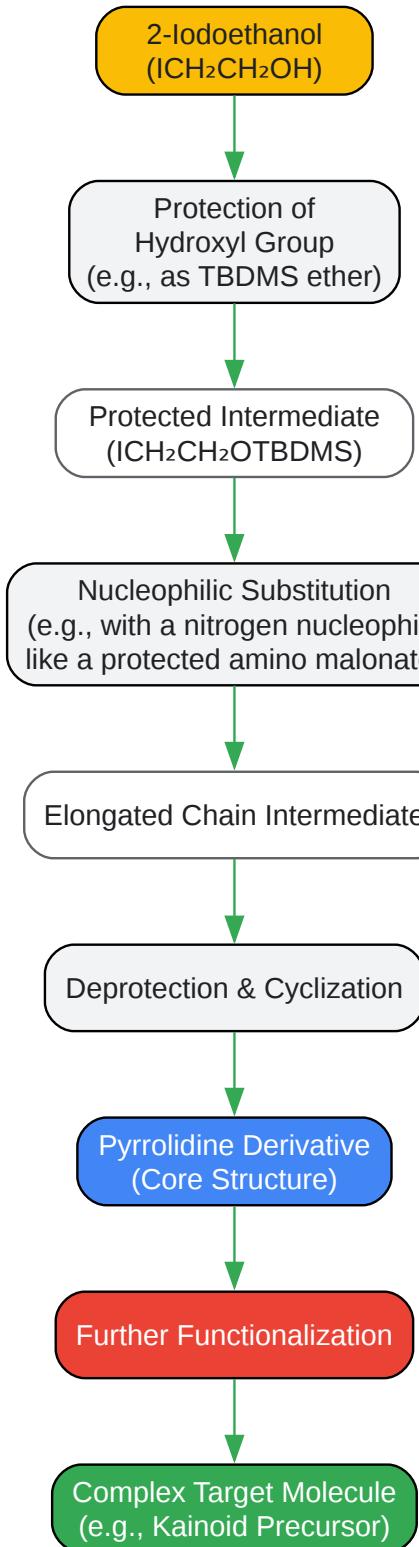

- Apparatus: A Pensky-Martens closed-cup tester, which consists of a brass test cup with a close-fitting lid, a stirrer, a heat source, and an ignition source (e.g., a gas flame or electric sparkler).[3][11]
- Procedure: a. Fill the test cup with **2-Iodoethanol** to the specified mark. b. Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.[11] c. At regular temperature intervals, stop stirring and introduce the ignition source into the vapor space of the cup through an aperture in the lid.[1] d. The flash point is the lowest temperature, corrected to a standard atmospheric pressure (101.3 kPa), at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[1]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical like **2-Iodoethanol**.

Experimental Workflow for Physical Property Determination


[Click to download full resolution via product page](#)

Caption: Workflow for determining physical properties.

Logical Relationship: 2-Iodoethanol in Synthesis

2-Iodoethanol is a valuable C2 building block in organic synthesis. Its bifunctional nature (hydroxyl and iodo groups) allows for a variety of transformations. The diagram below illustrates its potential role as a starting material in a simplified, conceptual synthetic pathway, such as the formation of a substituted pyrrolidine ring, a core structure in molecules like kainic acid.

Conceptual Role of 2-Iodoethanol in Synthesis

[Click to download full resolution via product page](#)

Caption: Conceptual synthetic pathway using **2-Iodoethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 3. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 4. fpharm.uniba.sk [fpharm.uniba.sk]
- 5. che.utah.edu [che.utah.edu]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. precisionlubrication.com [precisionlubrication.com]
- 9. demikspower.com [demikspower.com]
- 10. scribd.com [scribd.com]
- 11. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 15. hinotek.com [hinotek.com]
- 16. davjalandhar.com [davjalandhar.com]
- 17. Virtual Labs [mp-amrt.vlabs.ac.in]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Iodoethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213209#2-iodoethanol-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com